

Physical and chemical properties of "3-Acetoxy-4-cadinen-8-one"

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Compound of Interest

Compound Name: 3-Acetoxy-4-cadinen-8-one

Cat. No.: B15596905

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An In-depth Technical Guide to 3-Acetoxy-4-cadinen-8-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the sesquiterpenoid **3-Acetoxy-4-cadinen-8-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

3-Acetoxy-4-cadinen-8-one, also known by its synonym 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, is a naturally occurring cadinane sesquiterpene.[1][2] It is primarily isolated from the plant Eupatorium adenophorum, a species known to be a rich source of bioactive terpenoids.[1][2][3]

Quantitative Data Summary

The known physical and chemical properties of **3-Acetoxy-4-cadinen-8-one** are summarized in the table below.



Property	Value	Source
CAS Number	923950-05-4	ChemSrc
Molecular Formula	C17H26O3	ChemSrc
Molecular Weight	278.39 g/mol	ChemSrc
Appearance	Crystalline solid	BOC Sciences
Purity	>95%	BOC Sciences
Density	1.0±0.1 g/cm³ (Predicted)	ChemSrc
Boiling Point	363.7±42.0 °C at 760 mmHg (Predicted)	ChemSrc
Flash Point	156.1±27.9 °C (Predicted)	ChemSrc
LogP	3.42 (Predicted)	ChemSrc
Refractive Index	1.495 (Predicted)	ChemSrc

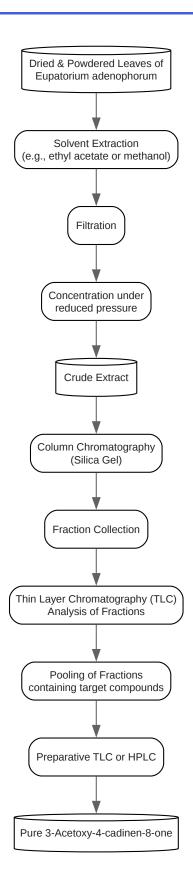
Spectral Data

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for **3-Acetoxy-4-cadinen-8-one** are not explicitly available in the reviewed literature. However, a 2013 study by Kundu et al. in the Journal of Environmental Science and Health, Part B reported the isolation and spectroscopic elucidation of several other cadinene sesquiterpenes from Eupatorium adenophorum. The structural similarity of these compounds provides a valuable reference for the expected spectral features of **3-Acetoxy-4-cadinen-8-one**.

Experimental Protocols Isolation from Eupatorium adenophorum

The general procedure for the isolation of cadinane sesquiterpenes from the leaves of Eupatorium adenophorum involves solvent extraction followed by chromatographic separation. A representative workflow is described below, based on methodologies reported in the literature.[1][2]





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Figure 1: General workflow for the isolation of **3-Acetoxy-4-cadinen-8-one**.



Methodology:

- Extraction: The air-dried and powdered leaves of Eupatorium adenophorum are extracted with a suitable organic solvent, such as ethyl acetate or methanol, at room temperature for an extended period.[1]
- Filtration and Concentration: The resulting extract is filtered to remove solid plant material
 and then concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity.
- Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to afford the pure 3-Acetoxy-4-cadinen-8-one.[1]

Biological Activity

Research has indicated that **3-Acetoxy-4-cadinen-8-one**, along with other cadinane sesquiterpenes from Eupatorium adenophorum, possesses notable biological activities, particularly antifungal and cytotoxic effects.

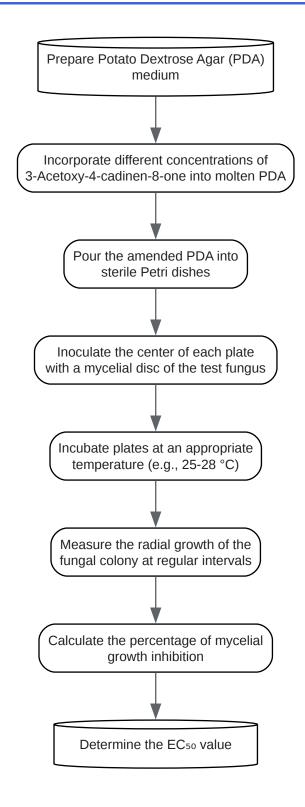
Antifungal Activity

Studies have demonstrated the antifungal properties of sesquiterpenes isolated from Eupatorium adenophorum against various phytopathogenic fungi.[1]

Experimental Protocol: Poisoned Food Technique

The antifungal activity is often assessed using the poisoned food technique.[1]





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Figure 2: Workflow for the poisoned food antifungal assay.

Methodology:



- A stock solution of the test compound is prepared in a suitable solvent.
- Aliquots of the stock solution are added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
- The amended PDA is poured into sterile Petri dishes and allowed to solidify.
- A small disc of mycelium from a pure culture of the test fungus is placed at the center of each plate.
- Plates are incubated, and the radial growth of the fungal colony is measured.
- The percentage of inhibition is calculated relative to a control plate containing only the solvent.

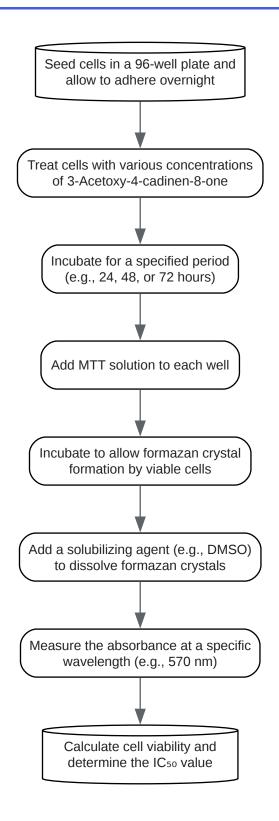
Cytotoxic Activity

The cytotoxic potential of **3-Acetoxy-4-cadinen-8-one** and related compounds has been evaluated, with some studies indicating effects on various cell lines. While specific signaling pathways have not been fully elucidated for this particular compound, the general mechanism of cytotoxicity for many sesquiterpenes involves the induction of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.





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Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

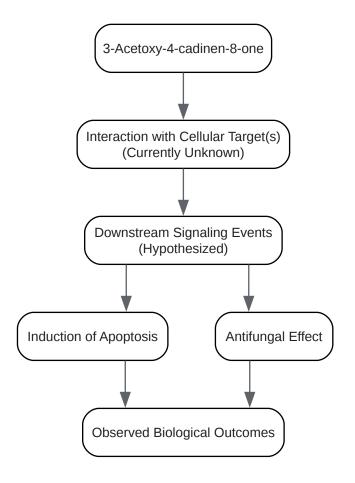


- Cells are seeded in a 96-well plate and incubated to allow for attachment.
- The cells are then treated with a range of concentrations of the test compound.
- After the desired incubation period, the MTT reagent is added to each well.
- Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- The absorbance of the resulting solution is measured using a microplate reader, which is proportional to the number of viable cells.

Signaling Pathways

The precise signaling pathways through which **3-Acetoxy-4-cadinen-8-one** exerts its biological effects have not yet been extensively studied. For many cytotoxic natural products, including other sesquiterpenes, the induction of apoptosis is a key mechanism. This can involve various signaling cascades, such as the activation of caspases and modulation of Bcl-2 family proteins. However, further research is required to delineate the specific molecular targets and pathways for **3-Acetoxy-4-cadinen-8-one**.





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